REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13](=[O:15])[NH:12][C:11]=2[CH:16]=1.C[O:18][B:19](OC)[O:20]C.Cl>C1COCC1>[O:15]=[C:13]1[NH:12][C:11]2[CH:16]=[C:7]([B:19]([OH:20])[OH:18])[CH:8]=[CH:9][C:10]=2[O:14]1
|
Name
|
|
Quantity
|
8.76 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(NC(O2)=O)C1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
Stir at −40° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Warm up to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stir for 3 h at room temperature
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
Extract into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate organics to a brown solid
|
Type
|
CUSTOM
|
Details
|
Triturate with hexanes/toluene
|
Type
|
CUSTOM
|
Details
|
collect 766 mg (92%) of the title compound as a brown powder
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O=C1OC2=C(N1)C=C(C=C2)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |